molecular formula C12H20ClN5 B12220033 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12220033
M. Wt: 269.77 g/mol
InChI Key: MMEHAPYBBYJYST-UHFFFAOYSA-N
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Description

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with ethyl and methyl groups, connected through a methanamine linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Linking the Pyrazole Rings: The two pyrazole rings are connected via a methanamine linker through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole amines.

    Substitution: Formation of various alkyl-substituted pyrazole derivatives.

Scientific Research Applications

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Similar in structure but with different substituents.

    1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine: Contains a pyrazole ring but with different functional groups.

Uniqueness

1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of a methanamine linker connecting two pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-17-12(10(2)7-15-17)9-13-8-11-5-6-14-16(11)3;/h5-7,13H,4,8-9H2,1-3H3;1H

InChI Key

MMEHAPYBBYJYST-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=CC=NN2C.Cl

Origin of Product

United States

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